molecular formula C10H13BrO B1590296 2-Bromo-6-tert-butylphenol CAS No. 23159-87-7

2-Bromo-6-tert-butylphenol

Cat. No. B1590296
CAS RN: 23159-87-7
M. Wt: 229.11 g/mol
InChI Key: AXYXIQJROSLHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-tert-butylphenol (2-BtBP) is a phenol derivative that has been studied extensively in the scientific community due to its unique properties. It is a highly reactive compound that is used in a variety of synthetic processes and has been found to be useful in a number of applications.

Scientific Research Applications

Radical Formation and Reactivity Studies

  • A study by Prokof’ev et al. (1971) found that the reaction of 4-bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone with 2,4,6-tri-tert-butylphenol leads to the formation of the tri-tert-butylphenoxyl radical, highlighting the compound's role in radical formation and reactivity studies (Prokof’ev et al., 1971).

Polymerization Research

  • Wang and Percec (1991) described the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of 2,4,6-tri-tert-butylphenol, contributing to the field of polymerization research (Wang & Percec, 1991).

Organometallic Chemistry

  • Barroso et al. (2014) used 2-(bromomethyl)-4,6-di-tert-butylphenol in the synthesis of new zirconium complexes supported by N-heterocyclic carbene ligands, exploring its applications in organometallic chemistry (Barroso et al., 2014).

Catalysis and Spectrophotometry

  • Segoviano-Garfias et al. (2014) conducted a comparative study involving 2,6-di-tert-butylphenol in catalysis and spectrophotometry, demonstrating its utility in these fields (Segoviano-Garfias et al., 2014).

Electrochemical Studies

  • Zabik et al. (2019) evaluated the electrochemical reactivity of 2,6-di-tert-butylphenol with superoxide anion radical, showing its relevance in electrochemical studies (Zabik et al., 2019).

Iron Complex Catalysis

  • Qian, Dawe, and Kozak (2011) explored the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes, where derivatives of 2,4,6-di-tert-butylphenol played a crucial role (Qian et al., 2011).

Analytical Chemistry Applications

  • Mishra et al. (2001) used derivatives of 2,6-di-tert-butylphenol in the determination of bromide in samples, highlighting its applications in analytical chemistry (Mishra et al., 2001).

properties

IUPAC Name

2-bromo-6-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYXIQJROSLHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491069
Record name 2-Bromo-6-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-tert-butylphenol

CAS RN

23159-87-7
Record name 2-Bromo-6-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-tert-butylphenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-tert-butylphenol
Reactant of Route 3
2-Bromo-6-tert-butylphenol
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-tert-butylphenol
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-tert-butylphenol
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-tert-butylphenol

Citations

For This Compound
15
Citations
M Tashiro, G Fukata - The Journal of Organic Chemistry, 1977 - ACS Publications
… 2-Bromo-6- tert-butylphenol (17a). To a suspension of 15 g of zinc powder in 100 ml of 10% NaOH was added 10 g (28 mmol) of 15a and the reaction mixture was treated and …
Number of citations: 43 pubs.acs.org
Y Zhang, J Wang, Y Mu, Z Shi, C Lü, Y Zhang… - …, 2003 - ACS Publications
… Compound 8 was prepared in the same manner as 7 with 2-bromo-6-tert-butylphenol (4.35 g, 19 mmol) as starting material. Pure product (3.4 g, 48.8%) was obtained as pale yellow …
Number of citations: 43 pubs.acs.org
R Amorati, L Valgimigli, P Dinér… - … A European Journal, 2013 - Wiley Online Library
Hydroxyaryl alkyl tellurides are effective antioxidants both in organic solution and aqueous biphasic systems. They react by an unconventional mechanism with ROO . radicals with rate …
G Sartori, C Porta, F Bigi, R Maggi, F Peri, E Marzi… - Tetrahedron, 1997 - Elsevier
… , while 6 is obtained in 90% yield by thermal condensation of 2-tert-butylphenol and formaldehyde, u the preparation of 7 requires a multistep process from 2-bromo-6-tert-butylphenol. …
Number of citations: 14 www.sciencedirect.com
Y Zhang, Y Mu, C Lü, G Li, J Xu, Y Zhang, D Zhu… - …, 2004 - ACS Publications
… Compound 6 was prepared in the same manner as 5 with 2-bromo-6-tert-butylphenol (5.0 g, 21.8 mmol) as starting material. Pure product (2.7 g, 45.8%) was obtained as a yellow oil. …
Number of citations: 71 pubs.acs.org
MM Gruza, JC Chambron, E Espinosa, E Aubert - 2009 - Wiley Online Library
… 2-Bromo-6-tert-butylphenol (5) was obtained as described in the literature, by bromination of 2-tert-butylphenol (4) with Me 2 NBr prepared in situ.5 It was converted quantitatively into 1-…
TJ Kim, SK Kim, BJ Kim, JS Hahn, MA Ok… - …, 2009 - ACS Publications
… A procedure analogous to the preparation of 2-bromo-6-methylanisole was used but instead starting from 2-bromo-6-tert-butylphenol (2.29 g, 10 mmol). The pure product was obtained …
Number of citations: 34 pubs.acs.org
SE Biali, V Böhmer, J Brenn, M Frings… - The Journal of …, 1997 - ACS Publications
… Condensation of the bis-bromomethylated dimers 6 with an excess of 2-bromo-6-tert-butylphenol led to the linear tetramers 7 in 60−65% yield. In this step a stoichiometric amount of …
Number of citations: 38 pubs.acs.org
V Böhmer, R Dörrenbächer, M Frings… - The Journal of …, 1996 - ACS Publications
… A mixture of 6d (4 g, 8 mmol) and 2-bromo-6-tert-butylphenol (20 g, 87 mmol) was heated to 80 C for 8 h. The excess of 2-bromo-6-tert-butylphenol was removed by steam distillation, …
Number of citations: 37 pubs.acs.org
CA Willoughby, RR Duff, WM Davis… - Organometallics, 1996 - ACS Publications
… 2-Bromo-6-tert-butylphenol. The method of Pearson 14 was used to prepare 2-bromo-6-tert-butylphenol … The suspension was cooled to 0 C, and 2-bromo-6-tert-butylphenol (3.4 g, 15 …
Number of citations: 59 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.